Tri-tert-butylphosphonium tetrafluoroborate
CAS No.: 131274-22-1
Cat. No.: VC21105605
Molecular Formula: C12H28BF4P
Molecular Weight: 290.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131274-22-1 |
---|---|
Molecular Formula | C12H28BF4P |
Molecular Weight | 290.13 g/mol |
IUPAC Name | tritert-butylphosphanium;tetrafluoroborate |
Standard InChI | InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1 |
Standard InChI Key | YTJUCJAUJCXFTN-UHFFFAOYSA-O |
SMILES | [B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C |
Canonical SMILES | [B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C |
Introduction
Chemical Identity and Structure
Tri-tert-butylphosphonium tetrafluoroborate (CAS: 131274-22-1) is an organophosphorus compound with substantial importance in transition metal catalysis . Its molecular structure consists of a central phosphorus atom bonded to three tert-butyl groups, forming a tetrahedral geometry with the tetrafluoroborate (BF4-) serving as the counterion to the phosphonium cation . The compound is characterized by the following properties:
Property | Value/Description |
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Molecular Formula | C12H28BF4P |
Molecular Weight | 290.13 g/mol |
Physical Appearance | White to light yellow crystalline powder |
Melting Point | 261°C (Fisher Scientific) to 300-302°C (decomposition) |
UN Number | 1759 |
Solubility | Highly soluble in polar organic solvents |
Physical Form | Crystalline powder |
The crystallographic data reveals its monoclinic structure with space group P21/c and the following unit cell parameters: a = 12.3185(17) Å, b = 23.883(4) Å, c = 16.219(3) Å, β = 90.319(13), V = 4771.6(13) ų, Z = 12 .
Synthesis and Preparation
General Synthetic Approach
A significant advantage of tri-tert-butylphosphonium tetrafluoroborate is its accessibility through straightforward synthetic procedures using relatively inexpensive starting materials without requiring sophisticated equipment . The synthesis avoids handling air-sensitive and hazardous phosphine intermediates, making it practical for laboratory-scale preparation .
Detailed Synthesis Procedure
The preparation involves the following key steps:
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A reaction vessel containing CuBr- Me2S (514 mg, 2.50 mmol) and LiBr (434 mg, 5.00 mmol) is purged with nitrogen .
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Hexane (100 mL) and PCl3 (4.37 mL, 50.0 mmol) are added to form a suspension .
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A solution of 2.0 M t-BuMgCl in Et2O (100 mL, 200 mmol) is added dropwise with temperature control (below 8°C initially) .
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After complete addition, the mixture is stirred for 13 hours at 23°C .
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The mixture is cooled, and 3 M aqueous HBF4 solution (175 mL, 525 mmol) is carefully added while maintaining temperature below 25°C .
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Following filtration and layer separation, the aqueous layer is washed with hexane to remove apolar impurities .
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The product is extracted with dichloromethane, dried, and evaporated to yield crude tri-tert-butylphosphonium tetrafluoroborate with 96% NMR purity .
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Crystallization from ethanol produces analytically pure material (75% combined yield) .
This synthetic approach advantageously utilizes the high solubility of tri-tert-butylphosphonium salts in aqueous solution, facilitating the removal of uncharged and apolar byproducts through extraction with hydrocarbon or ethereal solvents .
Chemical Properties and Characteristics
Electronic and Steric Properties
The compound possesses several important features that influence its reactivity and applications:
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The bulky tert-butyl groups provide significant steric hindrance with a cone angle of 182° .
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Upon deprotonation, it generates tri-tert-butylphosphine, which is a very strong electron-donating ligand as evidenced by the carbonyl stretching frequency of the Ni(CO)3[P(t-Bu)3] complex .
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The electron-rich nature facilitates oxidative addition of challenging substrates like aryl chlorides, even at ambient temperature .
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The steric demand enhances the formation of coordinatively unsaturated species crucial for initiating catalytic processes and accelerates the rate of reductive elimination .
Applications in Catalysis
Palladium-Catalyzed Cross-Coupling Reactions
Tri-tert-butylphosphonium tetrafluoroborate serves as a versatile ligand precursor in numerous palladium-catalyzed transformations:
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Suzuki cross-couplings: Facilitating carbon-carbon bond formation between organoboron compounds and organic halides .
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Heck reactions: Enabling the coupling of unsaturated halides with alkenes .
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Stille cross-couplings: Promoting carbon-carbon bond formation using organostannanes .
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Cross-coupling of Grignard reagents with aryl bromides: Expanding the scope of organometallic coupling partners .
C-H Activation Processes
The compound plays a crucial role in various C-H activation methodologies:
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Direct arylation of heterocycles: Providing a method for functionalization without pre-functionalization .
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Synthesis of benzocyclobutenes through C-H activation: Enabling the formation of strained ring systems .
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α-Arylation and vinylation of arylmandelic acid derivatives: Facilitating the functionalization of complex substrates .
Other Catalytic Applications
Additional catalytic applications include:
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Palladium-catalyzed acylation: Introducing carbonyl groups into various substrates .
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Palladium-catalyzed carbonylative Heck reaction: Combining carbon monoxide insertion with coupling chemistry .
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Palladium-catalyzed aminosulfonylation: Creating sulfonamide derivatives .
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Palladium-catalyzed intramolecular C–O bond formation: Generating oxygen-containing heterocycles .
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Ruthenium-catalyzed cross-coupling of aldehydes with arylboronic acid: Extending the utility beyond palladium chemistry .
Materials Science Applications
The compound facilitates the synthesis of materials with specialized applications:
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Preparation of substituted biaryl compounds via palladium-catalyzed tandem Heck-direct arylation and sequential processes .
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Synthesis of novel organic dyes with fluorenone as a conjugation bridge for application in dye-sensitized solar cells .
Activation and Use in Reaction Systems
In Situ Deprotonation
Despite its stability, tri-tert-butylphosphonium tetrafluoroborate can be readily activated under reaction conditions:
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The compound has a pKa of 11.4, allowing it to be deprotonated in situ under basic conditions commonly employed in coupling reactions .
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Various bases, including KF, CsF, Cy2NMe, and HN(i-Pr)2, effectively deprotonate the salt in the presence of Pd2(dba)3 in THF to generate Pd(TTBP)2, which serves as the active catalyst precursor .
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Since most palladium-catalyzed coupling reactions employ a stoichiometric amount of base, the in situ generation of the free phosphine is readily accomplished .
Comparative Advantages in Reaction Systems
Feature | Tri-tert-butylphosphonium tetrafluoroborate | Tri-tert-butylphosphine |
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Air Stability | Indefinitely stable | Pyrophoric, rapidly oxidizes |
Handling Requirements | Standard laboratory techniques | Inert atmosphere techniques |
Activation | Requires basic conditions | Used directly |
Storage | Long-term stable | Requires oxygen-free conditions |
Catalytic Activity | Equivalent after deprotonation | Direct activity |
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